molecular formula C16H25NO2 B3846155 [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol

[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol

Cat. No. B3846155
M. Wt: 263.37 g/mol
InChI Key: UEPBGBFQLXGEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol, also known as GSK1016790A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a molecular weight of 317.45 g/mol.

Mechanism of Action

The mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol involves the activation of TRPA1 ion channels and the inhibition of PDE4 enzymes. TRPA1 channels are expressed in sensory neurons and play a key role in the transmission of pain signals. Activation of these channels by [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol leads to a decrease in pain sensitivity.
PDE4 enzymes are involved in the regulation of intracellular levels of cyclic AMP (cAMP), which is a key signaling molecule in the immune system. Inhibition of PDE4 by [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol leads to an increase in cAMP levels, which in turn leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol are primarily related to its mechanism of action. The activation of TRPA1 channels leads to a decrease in pain sensitivity, while the inhibition of PDE4 enzymes leads to a decrease in inflammation in the gut.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol for lab experiments is its specificity. This compound has been shown to selectively activate TRPA1 channels and inhibit PDE4 enzymes, making it a useful tool for studying the role of these targets in pain and inflammation.
One of the limitations of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol is its solubility. This compound has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol. One direction is the development of new analogs with improved solubility and potency. Another direction is the exploration of the potential therapeutic applications of this compound in other areas, such as cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol and its potential side effects.

Scientific Research Applications

[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is pain management. Studies have shown that this compound can activate a specific type of ion channel called TRPA1, which is involved in the transmission of pain signals. This activation leads to a decrease in pain sensitivity, making it a potential candidate for the development of new analgesics.
Another area of research where [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol has shown promise is in the treatment of inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation in the gut by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which are responsible for the symptoms of IBD.

properties

IUPAC Name

[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-13(2)16(19-3)8-7-14(12)10-17-9-5-4-6-15(17)11-18/h7-8,15,18H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPBGBFQLXGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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